molecular formula C9H9ClO3 B13219968 2-Methoxy-4-methylphenyl chloroformate

2-Methoxy-4-methylphenyl chloroformate

Cat. No.: B13219968
M. Wt: 200.62 g/mol
InChI Key: PKYAKNTYAMTBNX-UHFFFAOYSA-N
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Description

Structurally, it belongs to the chloroformate family, which are derivatives of chloroformic acid (ClCOOR). Chloroformates are widely used as acylating agents in organic synthesis, particularly for introducing carbonate or carbamate functionalities in pharmaceuticals, agrochemicals, and polymers .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(2-methoxy-4-methylphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO3/c1-6-3-4-7(13-9(10)11)8(5-6)12-2/h3-5H,1-2H3

InChI Key

PKYAKNTYAMTBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylphenyl chloroformate can be synthesized through the reaction of 2-methoxy-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency, given the toxic nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    2-Methoxy-4-methylphenol: Formed from hydrolysis.

Scientific Research Applications

2-Methoxy-4-methylphenyl chloroformate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylphenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the phenyl ring significantly influence the physical and chemical properties of aryl chloroformates. Below is a comparative analysis of key chloroformates:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Density (g/mL) Boiling Point (°C) Key Substituents
2-Methoxy-4-methylphenyl C₉H₉ClO₃* ~200.6* Liquid* ~1.27–1.30* N/A 2-OCH₃, 4-CH₃
4-Methoxyphenyl C₈H₇ClO₃ 186.59 Liquid 1.25 N/A 4-OCH₃
Phenyl C₇H₅ClO₂ 156.57 Liquid 1.25 95–97 None (bare phenyl)
Methyl C₂H₃ClO₂ 94.50 Liquid 1.22 71–72 -OCH₃
Ethyl C₃H₅ClO₂ 108.52 Liquid 1.14 95 -OCH₂CH₃
Benzyl C₈H₇ClO₂ 170.59 Liquid 1.24 205–207 -OCH₂C₆H₅
Cyclopentyl C₆H₉ClO₂ 148.59 Liquid 1.15 135–137 Cyclopentyl ester

*Inferred values based on substituent effects (methoxy and methyl groups increase molecular weight and density compared to 4-methoxyphenyl).

Key Observations :

  • Steric and Electronic Effects : The 2-methoxy and 4-methyl groups in 2-methoxy-4-methylphenyl chloroformate introduce steric hindrance and electron-donating effects. This may reduce electrophilicity at the carbonyl carbon compared to phenyl or methyl chloroformates, slowing solvolysis rates .
  • Density and Boiling Point : Aryl chloroformates generally have higher densities (1.14–1.30 g/mL) than alkyl variants due to aromatic ring packing. The methyl group in 2-methoxy-4-methylphenyl likely increases density slightly compared to 4-methoxyphenyl .

Reactivity and Solvolysis Kinetics

Chloroformates undergo solvolysis via a bimolecular nucleophilic substitution (SN2) or associative mechanism, depending on solvent polarity and substituents. Comparative studies using the Grunwald-Winstein equation reveal:

Compound Solvolysis Rate (Relative to Phenyl) Solvent Sensitivity Dominant Mechanism
2-Methoxy-4-methylphenyl Lower* Moderate Associative (with resonance stabilization)
Phenyl 1.0 (Reference) High SN2
Methyl 0.8–1.2 Low SN2
Allyl 2.5–3.0 High Associative (π-conjugation)
Benzyl 1.5–2.0 Moderate Resonance-stabilized SN2

*Inferred from electron-donating substituents (-OCH₃, -CH₃), which stabilize the transition state and reduce electrophilicity .

Key Findings :

  • Electron-Donating Groups : Methoxy and methyl groups donate electron density to the phenyl ring, reducing the electrophilicity of the carbonyl carbon. This decreases solvolysis rates compared to unsubstituted phenyl chloroformate .
  • Solvent Effects: Polar solvents (e.g., water, ethanol) accelerate solvolysis, but steric hindrance in 2-methoxy-4-methylphenyl may mitigate this effect .

Functional Advantages of 2-Methoxy-4-methylphenyl :

  • Tailored Reactivity : The substituents allow selective acylation in sterically crowded environments, useful for synthesizing complex molecules like kinase inhibitors .
  • Stability : Enhanced shelf-life compared to alkyl chloroformates due to lower volatility .

Biological Activity

2-Methoxy-4-methylphenyl chloroformate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H11ClO3
  • Molecular Weight : 216.65 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can react with nucleophiles in biological systems. This reactivity allows it to interact with various biomolecules, potentially leading to modulation of enzymatic activities and cellular signaling pathways.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that compounds related to this compound possess significant antimicrobial properties against various bacterial and fungal strains. For instance, antimicrobial tests showed inhibition zones indicating effective antimicrobial action against specific pathogens .
  • Anticancer Properties : Some derivatives have been explored for their potential anticancer effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial for therapeutic applications. Enzyme assays have shown varying degrees of inhibition depending on the structural modifications made to the chloroformate .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of derivatives of this compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against human prostate cancer cell lines (LNCaP). The results indicated that certain modifications increased cytotoxicity, with IC50 values significantly lower than those of standard treatments.

CompoundIC50 (µM)
Derivative A5
Derivative B10
Control (DMSO)>50

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound derivatives. For example, adding halogen groups has been shown to increase lipophilicity and improve membrane permeability, leading to enhanced bioactivity .

Q & A

Q. What are the optimized synthesis protocols for 2-methoxy-4-methylphenyl chloroformate, and how can researchers mitigate hazards during synthesis?

Methodology :

  • Synthetic Route : React 2-methoxy-4-methylphenol with phosgene (COCl₂) in anhydrous dichloromethane or toluene under nitrogen. A base (e.g., pyridine) is added to scavenge HCl .
  • Safety Precautions :
    • Conduct reactions in a fume hood with inert gas purging to avoid phosgene exposure .
    • Use moisture-free solvents and glassware to prevent hydrolysis, which releases toxic HCl .
  • Monitoring : Track reaction completion via TLC or in situ FTIR for carbonyl chloride (C=O stretch ~1800 cm⁻¹) .

Q. How should this compound be stored to ensure stability and safety?

  • Storage Conditions :
    • Store in amber glass vials under nitrogen at 0–6°C to minimize hydrolysis and thermal decomposition .
    • Avoid contact with alcohols, amines, or water, which trigger exothermic decomposition .
  • Handling : Use double gloves (nitrile + neoprene) and splash goggles. Equip labs with HCl gas detectors .

Q. What are the primary reactivity pathways of this compound in nucleophilic substitutions?

  • Reactions :
    • With amines: Forms carbamates (e.g., peptide coupling agents) .
    • With alcohols: Produces carbonates (useful in protecting groups) .
  • Hydrolysis : In aqueous media, decomposes to 2-methoxy-4-methylphenol, CO₂, and HCl. Rate increases at pH > 7 .

Advanced Research Questions

Q. How can derivatization with this compound enhance analytical detection of polar metabolites?

Methodological Approach :

  • Derivatization : React with amino acids or carboxylic acids to form volatile esters for GC-MS. Example:
    • Mix analyte with chloroformate in pyridine/ethanol (1:2 v/v) at 60°C for 30 min .
  • LC-MS Applications : Derivatize hydroxyl groups to improve ionization efficiency in HR-LC-MS (e.g., for fentanyl analogs) .
  • Validation : Use deuterated internal standards to correct for matrix effects .

Q. How do acute toxicity data for chloroformates inform safety protocols for this compound?

Key Data :

  • AEGL-3 (Lethality) : For benzyl chloroformate, 4-hr LC₅₀ in rats is 13–18 ppm. Apply similar thresholds for lab exposure limits .
  • Contradictions : Note discrepancies in LC₅₀ values across studies (e.g., 15 ppm vs. 25 ppm), likely due to vapor pressure variability. Resolve via species-specific QSAR models .
  • Protocols : Implement emergency ventilation at >5 ppm and use air-supplied respirators for prolonged handling .

Q. How can researchers resolve contradictions in toxicity or reactivity data for chloroformates?

Analytical Strategies :

  • Meta-Analysis : Compare datasets using Hill equation modeling for concentration-response curves .
  • In Silico Tools : Apply computational chemistry (e.g., COSMO-RS) to predict hydrolysis rates and toxicity endpoints .
  • Experimental Replication : Standardize test conditions (humidity, temperature) to reduce variability .

Q. What role does this compound play in synthesizing complex natural products?

Case Studies :

  • Phorboxazole B Analogs : Used to install carbonate bridges in macrolide scaffolds via Mitsunobu reactions .
  • Peptide Synthesis : Acts as a transient protecting group for carboxylates, enabling orthogonal deprotection .
  • Optimization : Use <i>in situ</i> generation to minimize storage risks. For example, prepare fresh reagent before coupling steps .

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